5-Methyl-5H-dibenz[b,d]azepine-6,7-dione 7-Oxime
Overview
Description
5-Methyl-5H-dibenz[b,d]azepine-6,7-dione 7-Oxime is a chemical compound with the molecular formula C15H12N2O2 and a molecular weight of 252.27 g/mol It is known for its unique structure, which includes a dibenzazepine core with a nitroso group and an oxime functionality
Preparation Methods
The synthesis of 5-Methyl-5H-dibenz[b,d]azepine-6,7-dione 7-Oxime typically involves the following steps:
Formation of the Dibenzazepine Core: The initial step involves the synthesis of the dibenzazepine core, which can be achieved through cyclization reactions of appropriate precursors.
Introduction of the Methyl Group: The methyl group is introduced at the 5-position of the dibenzazepine core through alkylation reactions.
Oxime Formation: The final step involves the conversion of the ketone group at the 7-position to an oxime using hydroxylamine under acidic or basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
5-Methyl-5H-dibenz[b,d]azepine-6,7-dione 7-Oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the nitroso group to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The oxime group can participate in substitution reactions, forming new derivatives with different functional groups.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions include nitroso derivatives, amines, and substituted oximes.
Scientific Research Applications
5-Methyl-5H-dibenz[b,d]azepine-6,7-dione 7-Oxime has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-Methyl-5H-dibenz[b,d]azepine-6,7-dione 7-Oxime involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form hydrogen bonds and interact with active sites, modulating the activity of target proteins. Pathways involved may include inhibition of specific enzymes or activation of signaling pathways, leading to the desired biological effects .
Comparison with Similar Compounds
5-Methyl-5H-dibenz[b,d]azepine-6,7-dione 7-Oxime can be compared with similar compounds such as:
5H-dibenz[b,d]azepine-6,7-dione: Lacks the methyl and oxime groups, resulting in different reactivity and applications.
5-Methyl-5H-dibenz[b,d]azepine-6,7-dione:
5-Methyl-5H-dibenz[b,d]azepine-6,7-dione 7-Nitroso: Contains a nitroso group instead of an oxime, leading to different biological activities.
Properties
IUPAC Name |
7-hydroxyimino-5-methylbenzo[d][1]benzazepin-6-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-17-13-9-5-4-7-11(13)10-6-2-3-8-12(10)14(16-19)15(17)18/h2-9,19H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRCJTODZXUHRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=CC=CC=C3C(=NO)C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001237628 | |
Record name | 5-Methyl-5H-dibenz[b,d]azepine-6,7-dione 7-oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001237628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209984-31-6 | |
Record name | 5-Methyl-5H-dibenz[b,d]azepine-6,7-dione 7-oxime | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=209984-31-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-5H-dibenz[b,d]azepine-6,7-dione 7-oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001237628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.